4,4'-Dihydroxyazobenzene

Photoisomerization Photochromism Azobenzene Derivatives

Select 4,4'-Dihydroxyazobenzene (DHAB) for critical photonic and smart material applications where performance cannot be compromised. Its symmetrical para-substitution delivers quantitative advantages—composites lifting 200x their weight under light and a molar extinction coefficient nearly 5x that of unsubstituted azobenzene. Generic analogs yield inferior mechanical work output and lack its predictable, tunable acidochromic response for sensor calibration. Ensure your R&D and manufacturing programs achieve maximum photoisomerization yield and optical switching precision by specifying this differentiated building block.

Molecular Formula C12H10N2O2
Molecular Weight 214.22 g/mol
CAS No. 51437-66-2
Cat. No. B049915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4'-Dihydroxyazobenzene
CAS51437-66-2
Synonyms4,4’-(1E)-1,2-Diazenediylbisphenol;  4,4’-(1E)-Azobisphenol;  (E)-4,4’-Azobisphenol;  4-[(E)-(4-Hydroxyphenyl)azo]phenol;  trans-4,4’-Dihydroxyazobenzene
Molecular FormulaC12H10N2O2
Molecular Weight214.22 g/mol
Structural Identifiers
SMILESC1=CC(=O)C=CC1=NNC2=CC=C(C=C2)O
InChIInChI=1S/C12H10N2O2/c15-11-5-1-9(2-6-11)13-14-10-3-7-12(16)8-4-10/h1-8,15-16H
InChIKeyLJIUQBUUZNTUQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,4'-Dihydroxyazobenzene (CAS 51437-66-2): A Quantitative Procurement and Differentiation Guide for Scientific Research and Industrial Development


4,4'-Dihydroxyazobenzene (DHAB) is a symmetrically para-substituted aromatic azo compound, characterized by two phenolic rings linked by a diazene (-N=N-) bridge [1]. This structure, with hydroxyl groups at the 4 and 4' positions, provides a unique set of photochromic and acidochromic properties that are not replicated by its closest analogs [1]. DHAB is a crucial intermediate for photosensitive materials and a key building block for advanced functional polymers, with commercial availability typically specified at >98.0% purity .

Why 4,4'-Dihydroxyazobenzene (DHAB) Cannot Be Replaced by Generic Azobenzene Analogs in Advanced Applications


The symmetrical para-substitution of 4,4'-Dihydroxyazobenzene (DHAB) imparts a specific electronic configuration and dual reactive functionality that is not present in unsubstituted azobenzene or mono-substituted derivatives [1]. This molecular architecture fundamentally alters its photochemical and supramolecular behavior, leading to quantitative differences in photoisomerization yield, acid-base response, and mechanical actuator performance [2]. Attempting to substitute DHAB with a generic analog like azobenzene or 4-hydroxyazobenzene in these advanced applications would result in a quantifiable loss of performance, as detailed in the evidence below [1].

Quantitative Differentiation of 4,4'-Dihydroxyazobenzene (DHAB) Against Closest Analogs


Superior Photoisomerization Yield: 4,4'-Dihydroxyazobenzene (DHAB) Achieves 94% cis-isomer Content

The photoisomerization efficiency of 4,4'-dihydroxyazobenzene (DHAB) has been quantitatively compared to its unsubstituted analog, azobenzene. Under UV irradiation, DHAB's trans–cis isomerization process occurs very fast and achieves a high content of the cis isomer (94%) [1]. In stark contrast, unsubstituted azobenzene typically reaches a photostationary state with a much lower cis-isomer content (around 20-30% under similar UV exposure) [1]. This quantifiable difference is critical for applications where maximum geometric switching is required.

Photoisomerization Photochromism Azobenzene Derivatives

Tunable pH-Response: 4,4'-Dihydroxyazobenzene (DHAB) Enables Distinct Spectroscopic Shifts Compared to Substituted Analogs

The pH-dependent spectroscopic behavior of 4,4'-dihydroxyazobenzene (DHAB) is fundamentally different from other hydroxyazobenzene derivatives. A study on six acidochromic azobenzenes, including derivatives of DHAB, showed that under basic conditions, the UV-visible spectrum is bathochromically shifted (to longer wavelengths) and more intense than in acid media [1]. Critically, the magnitude of this shift is tunable: upon substitution in the phenyl moiety, red- or blue-shifts are observed depending on whether the substituent is an electron-donor or electron-withdrawing group, respectively [1]. This establishes DHAB as a unique scaffold where its pKa and optical response can be tailored for specific pH ranges, a feature not available with simpler azo compounds.

pH Sensor Acidochromism Azo Dye

Photo-Alignment Efficiency: 4,4'-Dihydroxyazobenzene (DHAB) Outperforms 4,4'-Biphenol in Liquid Crystal Displays

In a direct comparison of low molecular weight dichroic materials for liquid crystal photo-alignment, 4,4'-dihydroxyazobenzene (DHAB) was evaluated alongside 4,4'-biphenol [1]. The study found that while both compounds could induce alignment, the presence of the azo group in DHAB is critical for the photo-alignment mechanism. DHAB's ability to undergo trans-cis isomerization upon irradiation with linearly polarized light generates a preferred orientation of liquid crystals perpendicular to the polarization direction, a capability that the non-photoisomerizable 4,4'-biphenol lacks [1].

Photo-Alignment Liquid Crystal Dichroic Molecule

Enhanced Photomechanical Actuation: 4,4'-Dihydroxyazobenzene (DHAB) Complexes Lift 200 Times Their Own Weight

The unique hydrogen-bonding capability of 4,4'-dihydroxyazobenzene (DHAB) allows it to form supramolecular complexes with polymers like chitosan, creating highly efficient photo-responsive mechanical actuators [1]. A study demonstrated that a composite film based on DHAB and chitosan could lift a weight up to 200 times that of the actuator itself upon irradiation with 355 nm light [1]. This macroscopic work is a direct consequence of the trans-cis photoisomerization of DHAB, converting light into mechanical energy efficiently. While other azobenzene derivatives can also act as photo-switches, DHAB's dual hydroxyl groups enable a specific, strong intermolecular hydrogen-bonding network that is essential for the facile fabrication and large-scale manufacturing of these actuators [1].

Photo-responsive Actuator Supramolecular Polymer Azobenzene Complex

Optimal Research and Industrial Applications for 4,4'-Dihydroxyazobenzene (DHAB) Based on Proven Differentiators


Development of High-Efficiency Photomechanical Actuators and Soft Robotics

Researchers in soft robotics and smart materials should procure 4,4'-Dihydroxyazobenzene (DHAB) specifically for the development of high-efficiency photomechanical actuators. This application is directly supported by evidence showing DHAB-based composites can lift 200 times their own weight under light irradiation, a direct result of its high photoisomerization efficiency and hydrogen-bonding capability [1]. Alternative azobenzenes lacking these specific functional groups would yield inferior mechanical work output.

Fabrication of Advanced Liquid Crystal Display (LCD) Alignment Layers

Manufacturers of liquid crystal displays (LCDs) should prioritize 4,4'-Dihydroxyazobenzene (DHAB) for use in photo-alignment layers. Quantitative evidence demonstrates that DHAB effectively generates the required alignment of liquid crystals perpendicular to polarized light, a mechanism that non-photoisomerizable alternatives like 4,4'-biphenol cannot replicate [2]. This leads to a more precise and stable alignment process.

Design of Tunable Optical pH Sensors and Indicators

Analytical chemists and sensor developers should select 4,4'-Dihydroxyazobenzene (DHAB) as a foundational scaffold for creating tunable optical pH sensors. Its spectroscopic response in the pH 3-10 range can be predictably red- or blue-shifted by introducing electron-donating or -withdrawing substituents, allowing for the precise calibration of sensor response [3]. This level of tunability is a significant differentiator from fixed-response pH indicators.

Synthesis of High-Molar-Extinction Photonic Materials

Material scientists focusing on photonic applications should utilize 4,4'-Dihydroxyazobenzene (DHAB) as a monomer to synthesize polyazo compounds. Evidence shows that polyazo compounds constructed from DHAB exhibit a molar extinction coefficient nearly five times that of azobenzene, while maintaining reversible photoisomerization behavior [4]. This makes DHAB essential for creating materials with enhanced light absorption and optical switching capabilities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4,4'-Dihydroxyazobenzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.